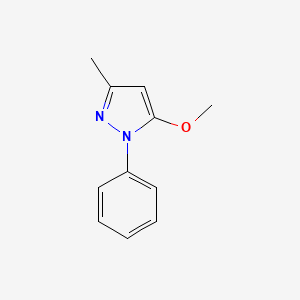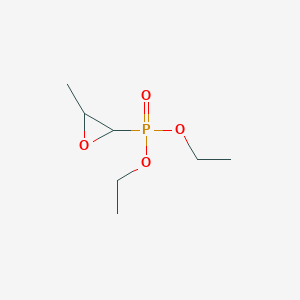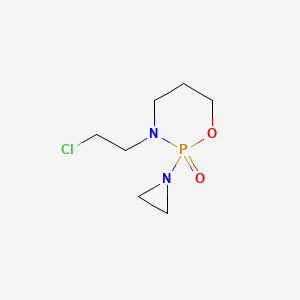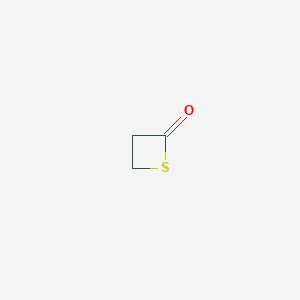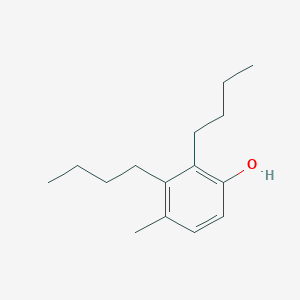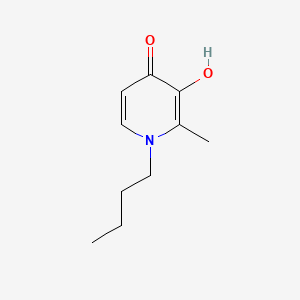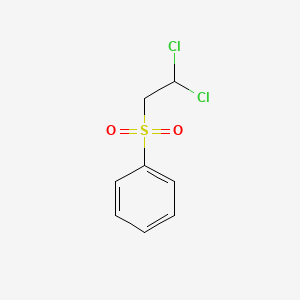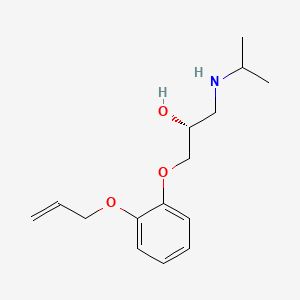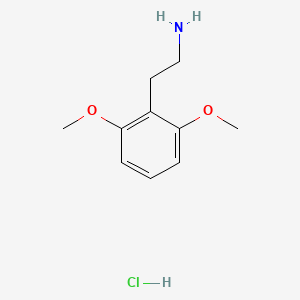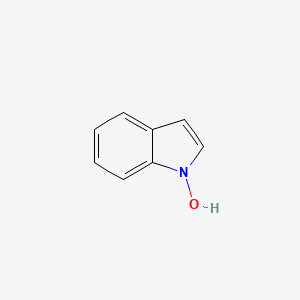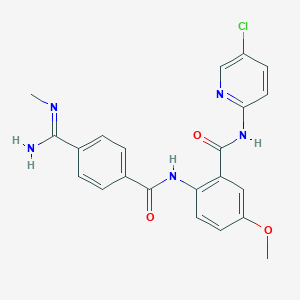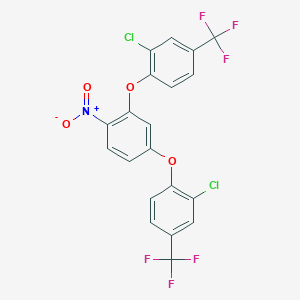
2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene
描述
2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two chloro and trifluoromethyl-substituted phenoxy groups attached to a nitrobenzene core, making it a versatile molecule for various applications.
准备方法
The synthesis of 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene involves a multi-step process. One of the common synthetic routes includes the reaction of 2-chloro-4-trifluoromethylphenol with a suitable nitrobenzene derivative . The reaction typically involves the use of a solvent, an anhydrous base, and a catalyst. The mixture is stirred for 15-20 hours at a temperature of 80-90°C until the reaction is complete. The reaction mixture is then cooled, filtered, and subjected to vacuum distillation to recover the solvent. The final product is obtained by adding water and toluene, followed by extraction and purification steps .
化学反应分析
2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene undergoes various chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution . Common reagents used in these reactions include bases, acids, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of derivatives with different functional groups, while electrophilic aromatic substitution can introduce new substituents onto the aromatic ring .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules For instance, it can be used in the development of pharmaceuticals and agrochemicals. In the industry, it is utilized in the production of materials with specific properties, such as flame retardants and ultraviolet absorbers .
作用机制
The mechanism of action of 2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of specific pathways, leading to the desired biological effects .
相似化合物的比较
2,4-Bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene can be compared with other similar compounds, such as 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol and other m-aryloxy phenols . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of chloro and trifluoromethyl groups, which impart distinct chemical and biological properties .
属性
IUPAC Name |
2-chloro-1-[3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenoxy]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Cl2F6NO4/c21-13-7-10(19(23,24)25)1-5-16(13)32-12-3-4-15(29(30)31)18(9-12)33-17-6-2-11(8-14(17)22)20(26,27)28/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFBXLHCJMSGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Cl2F6NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514053 | |
| Record name | 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50594-75-7 | |
| Record name | 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
